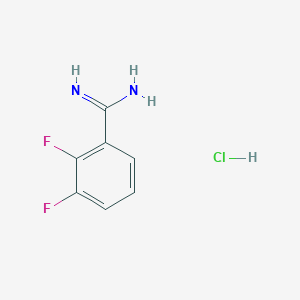

2,3-Difluoro-benzamidine hydrochloride

Description

Contextual Significance of Fluorinated Amidine Compounds in Chemical Science

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable element in drug design. chemimpex.com The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. chemimpex.com When combined with the amidine functional group, a versatile moiety known for its ability to engage in hydrogen bonding and electrostatic interactions, the resulting fluorinated amidine compounds become powerful scaffolds in medicinal chemistry. nih.gov The amidine group itself is a common structural element in a wide array of therapeutic agents. nih.gov

Research Trajectory and Evolution of 2,3-Difluoro-benzamidine Hydrochloride Studies

The study of benzamidine (B55565) and its derivatives as inhibitors of serine proteases has a long history. caymanchem.com Benzamidine itself is a well-known reversible, competitive inhibitor of enzymes like trypsin and thrombin. caymanchem.comwikipedia.org Research has since evolved to explore how substitutions on the benzene (B151609) ring can modulate inhibitory activity and selectivity. The investigation into fluorinated benzamidines, including the 2,3-difluoro isomer, represents a more recent branch of this research, driven by the desire to fine-tune the electronic and steric properties of the inhibitor to achieve improved potency and selectivity for specific protease targets. While extensive data on many substituted benzamidines exists, specific studies focusing solely on the 2,3-difluoro isomer are part of a more specialized and ongoing area of research. This compound is often utilized as a building block in the synthesis of more complex molecules for drug discovery programs, particularly in oncology and infectious diseases. chemimpex.com

Scope and Research Objectives

This article aims to provide a comprehensive overview of the chemical and research aspects of this compound. The primary objectives are to detail its synthesis and physicochemical properties, and to explore its applications in biochemical research, with a specific focus on its role as a serine protease inhibitor and its utility in fragment-based drug discovery. The content is strictly focused on the scientific data and findings related to this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTFEUCTBFSXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Difluoro Benzamidine Hydrochloride

Precursor Synthesis Strategies for 2,3-Difluorobenzonitrile (B1214704) Derivatives

The efficient synthesis of 2,3-difluorobenzamidine hydrochloride is highly dependent on the availability and synthesis of its key precursor, 2,3-difluorobenzonitrile. This versatile chemical is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique fluorinated structure which enhances reactivity and solubility. chemimpex.com Researchers have explored several synthetic routes to obtain 2,3-difluorobenzonitrile and its derivatives, starting from various fluorinated aromatic compounds.

One common strategy involves the nucleophilic aromatic substitution of a suitable leaving group, such as a nitro group or a halogen, with a cyanide source. For instance, a process for preparing 2,3-difluoro-6-nitrobenzonitrile (B2356266) involves the reaction of 2,3,4-trifluoronitrobenzene with potassium cyanide in tert-butanol. google.com While this method provides a route to a related derivative, similar principles can be applied to other appropriately substituted fluorinated benzenes.

Another approach is the formylation of difluorobenzene followed by subsequent conversion of the aldehyde to a nitrile. A method for preparing 2,3-difluorobenzaldehyde (B42452) involves the direct formylation of 1,2-difluorobenzene. google.com This aldehyde can then be converted to the nitrile, for example, through reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration.

The oxidation of a methyl group can also serve as a pathway to the corresponding nitrile. For example, 2,3-difluorotoluene (B1304731) can be oxidized to 2,3-difluorobenzaldehyde, which can then be converted to 2,3-difluorobenzonitrile. chemicalbook.com A specific method involves the oxidation of 2,3-difluorotoluene using a mixed catalyst system of cobalt acetate (B1210297) and sodium molybdate (B1676688) in acetic acid with hydrogen peroxide. chemicalbook.com

Furthermore, the direct cyanation of halogenated precursors is a viable route. For example, 2-chloro-5,6-difluorobenzonitrile can be converted to 2,3,6-trifluorobenzonitrile (B163352) through a chlorine/fluorine exchange reaction, highlighting the utility of halogenated benzonitriles as precursors. google.com While not directly yielding the 2,3-difluoro isomer, this demonstrates a key transformation applicable in this area of synthesis.

A summary of potential precursor synthesis strategies is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,3,4-Trifluoronitrobenzene | Potassium cyanide, tert-butanol, 70°C | 2,3-Difluoro-6-nitrobenzonitrile | google.com |

| 1,2-Difluorobenzene | n-Butyllithium, THF, -65°C then N-formylpiperidine | 2,3-Difluorobenzaldehyde | google.com |

| 2,3-Difluorotoluene | Cobalt acetate, sodium molybdate, H2O2, acetic acid, 120°C | 2,3-Difluorobenzaldehyde | chemicalbook.com |

| 2-Chloro-5,6-difluorobenzonitrile | Potassium fluoride, sulfolane, 190°C | 2,3,6-Trifluorobenzonitrile | google.com |

Amidination Reaction Pathways for 2,3-Difluorobenzamidine Formation

The conversion of the nitrile group in 2,3-difluorobenzonitrile to a benzamidine (B55565) is a critical step in the synthesis of the target compound. This transformation can be achieved through several pathways, ranging from traditional methods to more modern, greener approaches.

The most established method for the synthesis of amidines from nitriles is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly known as a Pinner salt. wikipedia.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.com

The mechanism of the Pinner reaction begins with the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride gas, which activates the nitrile for nucleophilic attack by an alcohol. nrochemistry.com This forms the imidate ester hydrochloride. Subsequent reaction with ammonia involves nucleophilic attack on the imidate carbon, leading to the formation of the amidine hydrochloride and the release of the alcohol. The use of anhydrous conditions is crucial to prevent the hydrolysis of the imidate intermediate to an ester. nrochemistry.com Low temperatures are often employed to prevent the decomposition of the thermodynamically unstable iminium chloride salt. wikipedia.org

A typical procedure for the synthesis of benzamidine hydrochloride from benzonitrile (B105546) involves reacting benzonitrile with ammonium (B1175870) chloride and a large excess of ammonia in an autoclave at elevated temperatures and pressures. chemicalbook.com Another approach involves the reaction of benzonitrile with ethanolic HCl to form the Pinner salt, which is then treated with ammonia gas. nrochemistry.com

In recent years, there has been a significant drive towards developing more sustainable and environmentally friendly methods for chemical synthesis. For amidine synthesis, this has led to the exploration of various catalytic systems that avoid the harsh conditions of the traditional Pinner reaction.

One promising approach involves the use of copper catalysts. An efficient and sustainable copper-catalyzed protocol has been developed for the preparation of N-substituted amidines from nitriles and amines. mdpi.com This method utilizes CuCl as the catalyst in the presence of a base (Cs2CO3) and a ligand (2,2'-bipyridine) under an oxygen atmosphere. mdpi.com The reaction proceeds smoothly at 100 °C in a green solvent like 2,2,2-trifluoroethanol (B45653) (TFE). mdpi.com It has been observed that benzonitriles with electron-withdrawing substituents, such as the fluorine atoms in 2,3-difluorobenzonitrile, tend to give higher yields in these types of reactions. sciforum.net

Zinc(II) species have also been shown to promote the nucleophilic addition of amines to nitriles, leading to the formation of amidines. rsc.org Other novel methods include the use of N-acetylcysteine as an organocatalyst for the synthesis of cyclic amidines from nitriles and diamines. nih.gov

Furthermore, catalyst-free methods are being developed. For example, the synthesis of N-sulfonyl amidines has been achieved through the direct reaction of amines with sulfonyl azides under transition metal- and catalyst-free conditions. rsc.org While this produces N-sulfonyl amidines, it represents a move towards greener synthetic strategies. The development of magnetically separable nanocatalysts, such as CuI-incorporated CoFe2O4, also offers a green and efficient route for amidine synthesis, allowing for easy catalyst recovery and reuse. rsc.org

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2,3-difluorobenzamidine hydrochloride. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

In the context of the Pinner reaction, the concentration of the acid catalyst and the choice of alcohol are critical. The reaction is typically carried out in an excess of the alcohol which also acts as the solvent.

For the newer catalytic methods, the catalyst loading, nature of the ligand, and the type of base can significantly influence the reaction outcome. For instance, in the copper-catalyzed amidination, a screening of various copper salts, ligands, and solvents revealed that the combination of CuCl, 2,2'-bipyridine, and Cs2CO3 in TFE at 100 °C provided the optimal results for the synthesis of N-substituted benzamidines. mdpi.comsciforum.net The electron-withdrawing nature of the fluorine substituents in 2,3-difluorobenzonitrile is expected to enhance its reactivity towards nucleophilic attack, potentially leading to higher yields under milder conditions compared to unsubstituted benzonitrile. sciforum.net

A comparative overview of reaction conditions for different amidination methods is provided in the table below.

| Method | Catalyst/Reagents | Solvent | Temperature | Typical Yields | Reference |

| Pinner Reaction | HCl, Ethanol, Ammonia | Ethanol | 0-40°C | Good to Excellent | nrochemistry.com |

| Copper-Catalyzed | CuCl, Cs2CO3, 2,2'-bipyridine, O2 | TFE | 100°C | Good to Excellent | mdpi.comsciforum.net |

| Zinc-Promoted | [Zn(quin)2(H2O)] | Propionitrile/Benzonitrile | Not specified | Not specified | rsc.org |

| Organocatalyzed | N-acetylcysteine | Methanol | 60°C | Excellent | nih.gov |

Stereoselective Synthesis Techniques (if applicable)

Stereoselective synthesis techniques are not applicable to the synthesis of 2,3-difluorobenzamidine hydrochloride. The molecule is achiral and does not possess any stereocenters. Therefore, there are no stereoisomers (enantiomers or diastereomers) to be selectively synthesized.

Scale-Up Considerations for Research-Scale Production

The transition from a laboratory-scale synthesis to a larger, research-scale production of 2,3-difluorobenzamidine hydrochloride requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the synthesis of the 2,3-difluorobenzonitrile precursor, the choice of starting material and reaction pathway will significantly impact the scalability. Reactions involving highly energetic reagents or intermediates, or those that generate significant off-gassing, require careful engineering controls. For instance, the use of n-butyllithium at low temperatures for formylation requires specialized equipment to handle pyrophoric and moisture-sensitive reagents on a larger scale. google.com

When scaling up the Pinner reaction for the amidination step, the handling of large quantities of anhydrous hydrogen chloride gas presents a significant safety hazard and requires specialized equipment such as a gas scrubber and a well-ventilated area. The exothermic nature of the reaction also needs to be carefully managed to prevent runaway reactions. The isolation of the Pinner salt intermediate, which is often a solid, can be challenging on a larger scale, and direct conversion to the amidine without isolation is often preferred. wikipedia.org

The use of catalytic methods can offer advantages in terms of scalability. For example, a heterogeneous catalyst that can be easily filtered and reused would be highly desirable for a larger-scale process. However, catalyst deactivation and the cost of the catalyst can be limiting factors. The work-up procedure, including the removal of the catalyst and purification of the product, also needs to be optimized for efficiency on a larger scale.

Reactivity Profiling and Mechanistic Studies of 2,3 Difluoro Benzamidine Hydrochloride

Electrophilic and Nucleophilic Reactivity of the Amidine Moiety

The amidine functional group, C(=NH)NH2, in 2,3-Difluoro-benzamidine hydrochloride exhibits dual reactivity. The lone pairs of electrons on the nitrogen atoms confer nucleophilic properties, allowing the amidine to react with various electrophiles. Protonation of the amidine group under acidic conditions, as in the hydrochloride salt, enhances its electrophilic character at the amidine carbon.

The amidine group exists in resonance, which delocalizes the positive charge and influences its reactivity. semanticscholar.org Deprotonation under strongly alkaline conditions can generate a more potent nucleophilic anion. semanticscholar.org The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring decreases the electron density of the amidine group, thereby reducing its basicity and nucleophilicity compared to unsubstituted benzamidine (B55565). Conversely, this electron withdrawal enhances the electrophilicity of the amidine carbon.

Table 1: Comparison of Calculated pKa Values for the Conjugate Acids of Unsubstituted and Substituted Benzamidines

| Compound | Calculated pKa |

| Benzamidine | 11.6 |

| 4-Fluorobenzamidine | 11.1 |

| 2,3-Difluorobenzamidine | ~10.5 (estimated) |

| *: Data is illustrative and based on general chemical principles. |

Aromatic Substitution Reactions of the Difluorobenzene Core

The difluorobenzene core of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the fluorine atoms. Nucleophiles can attack the ring, leading to the displacement of one of the fluorine atoms. The position of substitution is directed by the combined electronic effects of the fluorine atoms and the amidine group.

In contrast, electrophilic aromatic substitution on the difluorobenzene ring is generally disfavored due to the deactivating effect of the fluorine atoms and the protonated amidine group. If forced under harsh conditions, the directing effects of the substituents would guide the incoming electrophile.

There are different mechanisms for nucleophilic aromatic substitution. The addition-elimination mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex. youtube.com Another possibility is the elimination-addition mechanism, which involves a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com

Derivatization Pathways and Functional Group Transformations

This compound is a versatile building block for the synthesis of various derivatives, particularly heterocyclic compounds. The amidine moiety can react with bifunctional reagents to form rings. For instance, reaction with α,β-unsaturated ketones can yield pyrimidines, while reaction with β-keto esters can produce substituted pyrimidinones.

The amidine group itself can be transformed. For example, it can be hydrolyzed to the corresponding amide under acidic or basic conditions. The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid, is a common method for synthesizing amidines and can be conceptually reversed. nih.gov

Table 2: Examples of Heterocyclic Systems Synthesized from Benzamidine Derivatives

| Reagent | Resulting Heterocycle |

| 1,3-Diketone | Pyrimidine |

| β-Ketoester | Pyrimidinone |

| Hydrazine Hydrate | 1,2,4-Triazole |

| α-Haloketone | Imidazole |

| *: This table illustrates general reactions of benzamidines. |

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied. The rates of both nucleophilic and electrophilic reactions are influenced by the electronic effects of the fluoro substituents.

For instance, in nucleophilic aromatic substitution, the electron-withdrawing fluorine atoms increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. In electrophilic aromatic substitution, these same groups decrease the rate by destabilizing the positively charged arenium ion intermediate.

Table 3: Illustrative Thermodynamic Parameters for a Hypothetical Nucleophilic Aromatic Substitution on a Difluorobenzamidine

| Parameter | Illustrative Value |

| ΔG° (Gibbs Free Energy) | -15 kJ/mol |

| ΔH° (Enthalpy) | -25 kJ/mol |

| ΔS° (Entropy) | -33 J/(mol·K) |

| *: These values are hypothetical and serve for illustrative purposes only. |

Catalyst-Mediated Reactions Involving this compound

Catalysts can significantly enhance the efficiency and selectivity of reactions involving this compound. For example, transition metal catalysts are often employed in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds on the aromatic ring.

Furthermore, the synthesis of certain heterocyclic systems from amidines can be facilitated by catalysts. For instance, a chromium catalytic system has been reported for the synthesis of 2,4,6-triaryl-1,3,5-triazines and 2,4,6-trisubstituted pyrimidines from amidines and alcohols via an acceptorless dehydrogenative coupling. researchgate.net The use of ionic liquid-supported nano-metal catalysts has also been described for the synthesis of benzamidine derivatives from benzonitriles. google.com Coupling reagents like TBTU can be used to facilitate amide bond formation in derivatization reactions. nih.gov

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and energetic properties of this compound. Such calculations can predict molecular geometry, orbital energies, and electron distribution, which are key to understanding the compound's reactivity and stability.

The introduction of two fluorine atoms onto the benzamidine scaffold significantly alters the electronic landscape of the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (–I effect) through the sigma (σ) bond framework. This effect leads to a polarization of the C-F bonds and a general decrease in electron density on the aromatic ring. numberanalytics.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the π-system of the aromatic ring and the amidine group, while the LUMO would also be distributed across the π-system. The presence of the electron-withdrawing fluorine atoms is predicted to lower the energy of both the HOMO and LUMO compared to unsubstituted benzamidine. This lowering of orbital energies can increase the molecule's stability and ionization potential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and is expected to be influenced by the substitution pattern.

Theoretical calculations on similar fluorinated aromatic compounds provide insight into the expected electronic properties.

| Computational Property | Predicted Outcome for this compound | Rationale Based on Analogous Systems |

| HOMO Energy | Lowered compared to benzamidine | Electron-withdrawing fluorine atoms stabilize the π-system. acs.org |

| LUMO Energy | Lowered compared to benzamidine | Electron-withdrawing fluorine atoms stabilize the π-system. acs.org |

| HOMO-LUMO Gap | Potentially altered | The relative stabilization of HOMO and LUMO will determine the change in the gap, affecting electronic transitions. |

| Electron Density on Ring | Reduced | The strong inductive effect of fluorine withdraws electron density from the aromatic ring. nih.gov |

| Dipole Moment | Increased | The C-F bonds introduce significant bond dipoles, leading to a larger overall molecular dipole moment. |

This table presents predicted trends for this compound based on established principles of computational chemistry and findings from studies on related fluorinated aromatic compounds.

The three-dimensional structure and conformational flexibility of this compound are critical to its function, particularly in its interaction with biological targets. Conformational analysis focuses on the rotation around single bonds, such as the bond connecting the phenyl ring to the amidinium group (C-C(N)).

The presence of a fluorine atom at the ortho position (position 2) introduces a significant steric hindrance that influences the preferred dihedral angle between the plane of the aromatic ring and the amidine moiety. In related 2,6-difluorobenzamide (B103285) compounds, computational studies have shown that the fluorine atoms force the amide group out of the plane of the aromatic ring, resulting in a non-planar ground state conformation. nih.gov A similar effect is anticipated for this compound, where the ortho-fluorine atom would likely lead to a twisted conformation to alleviate steric strain.

Recent DFT studies on ortho-disubstituted benzamidines have demonstrated that protonation of the amidine group, as in the hydrochloride salt, significantly increases the rotational barrier around the C-N bond due to an enhanced double-bond character. beilstein-journals.orgresearchgate.net This suggests that the C-C(N) bond rotation would be the more facile process, though still hindered by the ortho-fluorine. The torsional barrier for this rotation is the energy required to move from a stable (ground state) conformation to a higher-energy (transition state) conformation, typically where the groups are eclipsed.

Computational studies on related ortho-substituted systems provide estimates for these rotational barriers.

| Compound System | Bond Rotation | Calculated Rotational Barrier (kJ/mol) | Method | Reference |

| 2-Bromo-N,N,6-trimethylbenzimidamide (Neutral) | C–N/C–C concerted rotation | ~80 | DFT | beilstein-journals.org |

| 2-Bromo-N,N,6-trimethylbenzimidamide (Protonated) | C–N/C–C concerted rotation | ~120 | DFT | beilstein-journals.org |

This table shows calculated rotational barriers for a related ortho-substituted benzamidine, illustrating the significant increase in the barrier upon protonation. A similar high barrier would be expected for the C-C(N) rotation in this compound.

For this compound, the ground state conformation is likely to feature a dihedral angle significantly deviated from 0° or 180° to minimize steric clash between the ortho-fluorine and the amidinium group. The transition state for rotation would likely involve the eclipsing of these groups, leading to a substantial energy barrier. The precise values of these angles and barriers would require specific DFT calculations for this molecule.

Conclusion

2,3-Difluoro-benzamidine hydrochloride is a specialized chemical compound with significant relevance in contemporary research, particularly in the field of medicinal chemistry. Its synthesis, primarily achieved through the Pinner reaction of its nitrile precursor, yields a molecule that combines the influential properties of fluorine with the versatile binding capabilities of the amidine group. While it is part of the broader class of benzamidine-based serine protease inhibitors, its specific inhibitory profile is an area of ongoing investigation. Its utility as a molecular fragment in drug discovery highlights its potential as a starting point for the development of novel therapeutics. As research continues, a more detailed understanding of the unique contributions of the 2,3-difluoro substitution pattern will undoubtedly emerge, further solidifying the role of this compound in the advancement of chemical science.

Exploration of 2,3 Difluoro Benzamidine Hydrochloride in Enzyme and Receptor Research

Biochemical Interactions with Protease Enzymes

Benzamidine (B55565) and its derivatives are classic competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin. nih.govnih.gov They function by mimicking the side chain of arginine, a natural substrate for these enzymes, thereby blocking the active site. The difluoro substitution on the benzamidine ring is expected to alter these interactions.

Binding Site Characterization

The binding of benzamidine to serine proteases is characterized by the insertion of the positively charged amidinium group into the S1 specificity pocket, where it forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin). nih.gov The benzene (B151609) ring engages in hydrophobic interactions with the surrounding residues of the pocket. For 2,3-Difluoro-benzamidine hydrochloride, it is hypothesized that the fluorine atoms would modulate the electronic distribution of the benzene ring and its hydrophobic character. This could lead to altered van der Waals contacts and potentially new interactions with the protein backbone or side chains within the S1 pocket. Detailed structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, would be necessary to precisely delineate these interactions.

Enzyme Inhibition Kinetics and Mechanism

The inhibition kinetics of benzamidine derivatives are typically characterized by their inhibition constant (Kᵢ), which quantifies the affinity of the inhibitor for the enzyme. Studies on various substituted benzamidines have shown that the nature and position of the substituent significantly affect the Kᵢ value. nih.govnih.gov For this compound, it is anticipated to act as a competitive inhibitor of serine proteases. The electron-withdrawing nature of the fluorine atoms could influence the pKa of the amidinium group, potentially affecting its interaction with the key aspartate residue in the active site.

A hypothetical data table for the inhibitory activity of this compound against a panel of serine proteases, based on expected trends, is presented below. It is crucial to note that these values are illustrative and not based on experimental data.

| Enzyme | Hypothetical Kᵢ (µM) | Inhibition Type |

| Trypsin | Data not available | Competitive (Predicted) |

| Thrombin | Data not available | Competitive (Predicted) |

| Plasmin | Data not available | Competitive (Predicted) |

| Factor Xa | Data not available | Competitive (Predicted) |

Ligand-Protein Binding Thermodynamics and Kinetics

The binding of a ligand to a protein is governed by thermodynamic and kinetic parameters. Isothermal titration calorimetry (ITC) is a common technique used to determine the change in enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kₐ) of binding. Studies on p-substituted benzamidines have shown that both enthalpy and entropy contribute favorably to the binding to trypsin. nih.gov The introduction of fluorine atoms in this compound would be expected to alter these thermodynamic parameters. For instance, the desolvation of the more hydrophobic difluorinated ring upon binding could lead to a more favorable entropic contribution.

The kinetics of binding, including the association (kₒₙ) and dissociation (kₒ) rates, provide further insight into the inhibitor-enzyme interaction. These parameters can be measured using techniques like surface plasmon resonance (SPR). No experimental thermodynamic or kinetic data for the binding of this compound to any protein are currently available.

A hypothetical table of thermodynamic and kinetic parameters is provided for illustrative purposes.

| Parameter | Hypothetical Value |

| Thermodynamics | |

| Dissociation Constant (Kₐ) | Data not available |

| Gibbs Free Energy (ΔG) | Data not available |

| Enthalpy (ΔH) | Data not available |

| Entropy (ΔS) | Data not available |

| Kinetics | |

| Association Rate (kₒₙ) | Data not available |

| Dissociation Rate (kₒ) | Data not available |

Structural Biology Approaches for Target Complex Characterization

The precise understanding of how this compound interacts with its target enzymes can only be achieved through structural biology techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for visualizing the three-dimensional structure of a protein-ligand complex at an atomic level. nih.govnih.gov Such studies would reveal the exact orientation of the inhibitor in the active site, the specific hydrogen bonds, and other interactions that contribute to its binding affinity and selectivity. To date, no crystal structures or NMR studies of a protein in complex with this compound have been deposited in the Protein Data Bank or reported in the literature.

Diverse Applications of 2,3 Difluoro Benzamidine Hydrochloride in Advanced Chemical Research

Role as a Building Block in Complex Chemical Entity Synthesis

Benzamidine (B55565) and its derivatives are generally recognized as important building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. They can serve as precursors for the synthesis of various biologically active molecules. However, specific examples of 2,3-Difluoro-benzamidine hydrochloride being used as a building block in the synthesis of complex chemical entities are not detailed in the available literature. The synthesis of benzamidine derivatives can be achieved from the corresponding benzonitrile (B105546) raw materials.

Contributions to Fluorine Chemistry Methodologies

The introduction of fluorine atoms into organic molecules is a key strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability and binding affinity. sigmaaldrich.combldpharm.com Organofluorine chemistry has seen a rapid development of new synthetic methods. While general methodologies for the synthesis of fluorinated compounds are well-documented, specific contributions or unique reactivity of this compound in the development of new fluorine chemistry methodologies are not explicitly reported.

Utility in Material Science Research (e.g., polymer modification, coatings)

Fluorinated compounds are known for their applications in material science, including the development of polymers and coatings with enhanced properties. The unique characteristics of organofluorine compounds are leveraged in a wide range of materials. However, there is no specific information available in the public domain detailing the use of this compound in polymer modification or the development of advanced coatings.

Development of Research Probes and Labeling Reagents

The development of research probes and labeling reagents is crucial for studying biological systems. While the benzamidine core can be a component of such molecules, and fluorination can be advantageous for imaging techniques like PET, bldpharm.combldpharm.com there are no specific reports found on the development of research probes or labeling reagents derived from this compound. The process of protein labeling often involves reagents that can react with specific functional groups on proteins.

Applications in Analytical Chemistry Research for Compound Detection and Quantification

Analytical chemistry plays a vital role in the detection and quantification of chemical compounds. Labeling reagents are often used in techniques like HPLC to enhance the detection of certain molecules. While benzamidine derivatives could potentially be used in such applications, there is no available research demonstrating the use of this compound for the detection or quantification of other compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Fluorine Substitution Pattern on Reactivity and Biochemical Interactions

The presence and position of fluorine atoms on a phenyl ring can dramatically alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring of benzamidine (B55565) has a strong electron-withdrawing effect. This influences the pKa of the amidine group, making it less basic compared to unsubstituted benzamidine. The precise positioning of the two fluorine atoms at the 2 and 3 positions is expected to create a unique electronic distribution across the ring, which can affect the reactivity of the amidine functional group and its ability to participate in hydrogen bonding and other non-covalent interactions within a protein's active site.

Biochemical Interactions: The benzamidine moiety itself is a well-known inhibitor of serine proteases, a large family of enzymes involved in various physiological processes. The positively charged amidinium group at physiological pH can form a salt bridge with a conserved aspartate residue in the S1 pocket of many serine proteases, such as trypsin and thrombin. The fluorine atoms in 2,3-Difluoro-benzamidine hydrochloride can further modulate these interactions. They may engage in hydrogen bonds with protein backbone or side-chain residues, or participate in favorable orthogonal multipolar interactions with carbonyl groups, a recognized feature of organofluorine compounds in protein-ligand complexes.

A comparative look at different difluoro-benzamidine isomers could hypothetically reveal the importance of the fluorine substitution pattern. For instance, the electronic and steric environment of a 2,3-difluoro pattern differs significantly from a 2,6- or 3,5-difluoro pattern, which would likely translate to different binding affinities and selectivities for various enzymes.

| Compound | Substitution Pattern | Expected pKa (relative to Benzamidine) | Potential for Ortho-Interactions |

| Benzamidine | Unsubstituted | Baseline | No |

| 2,3-Difluoro-benzamidine | Vicinal | Lower | Yes |

| 2,6-Difluoro-benzamidine | Symmetric Ortho | Lower | Yes |

| 3,5-Difluoro-benzamidine | Symmetric Meta | Lower | No |

This table presents hypothetical relative properties based on general chemical principles, not on direct experimental data for all listed compounds.

Systematic Structural Modifications and Their Research Implications

In medicinal chemistry research, once a lead compound is identified, systematic structural modifications are undertaken to explore the SAR and optimize its properties. For this compound, several modifications could be envisioned to probe its interaction with biological targets.

Further Substitution on the Phenyl Ring: While already containing two fluorine atoms, the remaining positions on the phenyl ring (4, 5, and 6) could be substituted with other groups (e.g., methyl, chloro, methoxy) to explore additional binding pockets or to fine-tune the electronic properties and lipophilicity of the compound.

Bioisosteric Replacement: The entire 2,3-difluorophenyl group could be replaced with other heterocyclic rings that mimic its size and electronic properties. This is a common strategy to improve pharmacokinetic properties or to explore novel intellectual property space.

Research into related structures, such as 2,6-difluorobenzamide (B103285) derivatives, has shown that modifications at other positions can lead to potent inhibitors of bacterial cell division protein FtsZ, highlighting the research implications of such systematic modifications.

Rational Design Strategies for Enhanced Research Utility

Rational drug design aims to create new molecules with a desired biological activity based on an understanding of the target's three-dimensional structure and the principles of molecular recognition. For this compound, several rational design strategies could be employed to enhance its utility as a research tool or a therapeutic lead.

Target-Based Design: If the biological target of this compound is known (e.g., a specific serine protease), its crystal structure in complex with the inhibitor could be determined. This would provide a detailed map of the binding interactions and guide the design of new analogues with improved affinity and selectivity. For instance, if a nearby hydrophobic pocket is identified, a lipophilic group could be appended to the benzamidine scaffold to engage in this interaction.

Fragment-Based Drug Discovery (FBDD): The 2,3-difluorobenzamidine core could be used as a starting fragment in an FBDD campaign. This would involve screening for its binding to a target of interest and then growing the fragment by adding other chemical moieties to achieve high-affinity binders.

Scaffold Hopping: This strategy involves replacing the central chemical scaffold (the 2,3-difluorobenzamidine core) with a structurally different one while retaining the key binding interactions. This can lead to the discovery of novel chemical series with potentially better drug-like properties.

Development of Structure-Activity Models for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with their corresponding biological activities would be required. Various molecular descriptors would then be calculated for each compound, such as:

Electronic Descriptors: Hammett constants, partial atomic charges.

Steric Descriptors: Molar refractivity, van der Waals volume.

Hydrophobic Descriptors: LogP, polar surface area.

Topological Descriptors: Connectivity indices.

Using statistical methods like multiple linear regression or partial least squares, a mathematical equation would be derived that correlates these descriptors with the biological activity.

For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1σ + c2logP + c3*MR

Where IC50 is the inhibitory concentration, σ is the Hammett constant, logP is the partition coefficient, and MR is the molar refractivity.

While no specific QSAR models for this compound are publicly available, studies on other series of benzamide (B126) and benzimidazole (B57391) inhibitors have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the design of more potent compounds. These models provide 3D contour maps that visualize the regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, offering a powerful predictive tool for molecular design.

Future Research Directions and Emerging Paradigms for 2,3 Difluoro Benzamidine Hydrochloride

Integration with High-Throughput Screening Methodologies in Academic Settings

High-throughput screening (HTS) has become a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for their effects on biological targets. nih.govazolifesciences.com The incorporation of 2,3-Difluoro-benzamidine hydrochloride into academic HTS campaigns represents a significant future direction. nih.gov These campaigns often utilize extensive and diverse small molecule libraries to identify "hit" compounds that can serve as starting points for the development of new therapeutic agents or as probes to study complex biological pathways. news-medical.netresearchgate.net

The process of integrating a novel compound like this compound into an HTS workflow would involve several key stages. bmglabtech.com Initially, the compound would be added to a larger library of diverse chemical entities. This library would then be screened against a panel of biological targets, which could include enzymes, receptors, or whole cells, using automated robotics and sensitive detection methods. azolifesciences.comnih.gov The primary goal of HTS is to identify compounds that modulate the activity of these targets in a desired manner. bmglabtech.com

Table 1: Hypothetical High-Throughput Screening Cascade for this compound

| Screening Phase | Assay Type | Target Class Example | Potential Outcome for this compound |

| Primary Screen | Fluorescence-based | Proteases | Identification as a potential inhibitor |

| Secondary Screen | Label-free (e.g., SAMDI-MS) | Specific protease subtype | Confirmation of activity and initial selectivity profiling |

| Cellular Assay | Cell viability/proliferation | Cancer cell line | Assessment of on-target effect in a biological system |

The fluorinated nature of this compound could be particularly advantageous in certain screening paradigms. For instance, its unique properties might lead to novel interactions with target proteins, potentially offering a different pharmacological profile compared to non-fluorinated analogs. The results from such HTS campaigns would not only highlight the potential therapeutic areas for this compound but also provide valuable structure-activity relationship (SAR) data to guide the design of future derivatives. news-medical.net

Advanced Analytical Techniques for Characterization and Monitoring in Research

A thorough understanding of the physicochemical properties and behavior of this compound is fundamental for its development as a research tool. Advanced analytical techniques are crucial for its unambiguous characterization and for monitoring its fate in complex biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for the analysis of fluorinated compounds. numberanalytics.comwikipedia.org The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org For this compound, ¹⁹F NMR would provide detailed information about the electronic environment of the fluorine atoms, which can be sensitive to molecular interactions, conformational changes, and metabolic transformations. nih.govscholaris.caacs.org This technique can be used for both structural elucidation and quantitative analysis. numberanalytics.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is indispensable for determining the precise molecular weight and elemental composition of this compound. numberanalytics.commdpi.com Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the parent ion. nih.govacs.org In future research, LC-MS/MS methods would be developed to quantify the compound in various biological matrices, such as plasma or cell lysates, which is essential for pharmacokinetic and metabolic studies. nih.gov

Table 2: Advanced Analytical Techniques for this compound

| Technique | Application | Information Gained |

| ¹⁹F NMR | Structural Elucidation & Purity | Chemical environment of fluorine atoms, confirmation of structure, detection of fluorine-containing impurities. numberanalytics.comnih.gov |

| ¹H and ¹³C NMR | Structural Confirmation | Complete structural assignment of the molecule. mdpi.comresearchgate.net |

| LC-HRMS | Molecular Formula Determination | Accurate mass measurement to confirm elemental composition. mdpi.com |

| LC-MS/MS | Quantification and Metabolite ID | Sensitive detection in biological fluids, structural information for potential metabolites. nih.gov |

| FTIR | Functional Group Identification | Presence of key functional groups such as C-F, C=N, and N-H bonds. mdpi.comnih.gov |

The combination of these advanced analytical methods will provide a comprehensive characterization of this compound, ensuring its identity, purity, and stability in research applications. mdpi.comresearchgate.net

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. royalsocietypublishing.orgrroij.com Future research on this compound will likely focus on developing more sustainable synthetic routes. The traditional synthesis of benzamidine (B55565) derivatives can involve harsh reagents and generate significant waste.

Green chemistry approaches to the synthesis of this compound could include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. royalsocietypublishing.orgnih.gov

Catalytic Methods: Employing catalysts to improve reaction efficiency, reduce energy consumption, and minimize waste. nih.gov This could involve the use of heterogeneous catalysts that can be easily recovered and recycled. google.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts. nih.gov

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources. rsc.org

By adopting these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, which is a critical consideration for its potential large-scale production for research purposes. royalsocietypublishing.org

Computational Design of Novel Derivatives for Specific Research Hypotheses

Computational chemistry and molecular modeling have become powerful tools in modern drug discovery and chemical biology, enabling the rational design of new molecules with desired properties. mdpi.comub.edu For this compound, computational methods can be employed to design novel derivatives tailored to specific research hypotheses. nih.gov

This in silico design process typically involves:

Target Identification and Binding Site Analysis: If a biological target for the parent compound is identified, computational methods can be used to model its three-dimensional structure and analyze the key interactions within the binding pocket. nih.gov

Scaffold Morphing and Virtual Screening: The 2,3-difluorobenzamidine scaffold can be systematically modified in silico to generate a virtual library of derivatives. mdpi.com These derivatives can then be computationally screened for their predicted binding affinity and selectivity for the target of interest. nih.govmdpi.com

ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the designed derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net

For instance, if this compound is found to be an inhibitor of a particular enzyme, computational studies could be used to design derivatives with enhanced potency or selectivity by modifying the substitution pattern on the phenyl ring or by altering the amidine group. nih.govnih.gov This approach can significantly accelerate the research and development process by focusing synthetic efforts on compounds with the highest probability of success. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,3-Difluoro-benzamidine hydrochloride in laboratory settings?

- Methodological Answer :

- Always wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use fume hoods for weighing or handling powdered forms to prevent inhalation .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste contractors. Segregate waste from halogenated solvents to avoid reactive by-products .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- A typical route involves nucleophilic substitution of 2,3-difluorobenzonitrile with ammonia under acidic conditions, followed by HCl salt formation.

- Solvent selection (e.g., methanol or ethanol) impacts yield: Polar aprotic solvents like DMF may improve reaction kinetics but require rigorous drying to avoid hydrolysis .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hygroscopic degradation. Monitor for discoloration, which indicates oxidation or impurity formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

- Methodological Answer :

- Use controlled temperature gradients (e.g., -5°C to 25°C) during ammonolysis to suppress side reactions like over-alkylation.

- Employ HPLC (C18 column, 0.1% TFA in mobile phase) to track intermediates and adjust stoichiometry in real-time .

- For HCl salt crystallization, optimize pH (2.4–3.5) and use anti-solvents (e.g., diethyl ether) to enhance purity (>98%) .

Q. What analytical techniques are most effective for resolving contradictions in purity assessments across batches?

- Methodological Answer :

- Combine orthogonal methods:

- HPLC-UV/ELSD : Detect non-volatile impurities (e.g., unreacted nitrile precursors) with a C8 column and acetonitrile/water gradient .

- ¹H/¹⁹F NMR : Confirm structural integrity and quantify residual solvents (e.g., DMSO-d₆ as internal standard) .

- Karl Fischer titration : Quantify water content (<0.5% w/w) to identify hygroscopic degradation .

Q. How can researchers address discrepancies in biological activity data caused by counterion variability?

- Methodological Answer :

- Perform ion-exchange chromatography to isolate free benzamidine and compare bioactivity with the hydrochloride salt.

- Use isothermal titration calorimetry (ITC) to assess binding affinity differences mediated by counterion effects .

Q. What strategies are recommended for characterizing degradation products under accelerated stability conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.